(1R,3S)-THCCA-Asn

Thrombin inhibition Platelet aggregation Anti-thrombotic screening

(1R,3S)-THCCA-Asn (CAS: 1349084-71-4) is a synthetic small-molecule derivative of (1R,3S)-2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid [(1R,3S)-THCCA] conjugated with L-asparagine via the 3-carboxyl position. This compound was identified as a selective thrombin inhibitor through an integrated virtual screening and biological assay workflow, exhibiting anti-platelet aggregation activity via direct thrombin inhibition.

Molecular Formula C24H24N4O6
Molecular Weight 464.5 g/mol
Cat. No. B12403338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-THCCA-Asn
Molecular FormulaC24H24N4O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)NC(CC(=O)N)C=O)C4=CC=CC=C4N3)O
InChIInChI=1S/C24H24N4O6/c1-34-24(33)16-8-12(6-7-19(16)30)21-22-15(14-4-2-3-5-17(14)27-22)10-18(28-21)23(32)26-13(11-29)9-20(25)31/h2-8,11,13,18,21,27-28,30H,9-10H2,1H3,(H2,25,31)(H,26,32)/t13-,18-,21+/m0/s1
InChIKeyILCLXEVFCBOEKZ-LTBCBRHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (1R,3S)-THCCA-Asn and Why It Matters for Thrombin-Targeted Research


(1R,3S)-THCCA-Asn (CAS: 1349084-71-4) is a synthetic small-molecule derivative of (1R,3S)-2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid [(1R,3S)-THCCA] conjugated with L-asparagine via the 3-carboxyl position [1]. This compound was identified as a selective thrombin inhibitor through an integrated virtual screening and biological assay workflow, exhibiting anti-platelet aggregation activity via direct thrombin inhibition [1]. Among a series of 20 amino acid-conjugated THCCA derivatives, the asparagine-modified variant demonstrated the highest computational DockScore in the bovine thrombin active site, which subsequently translated to the most potent in vitro and in vivo anti-thrombotic activity within the evaluated derivative set [1].

Why Generic Thrombin Inhibitors Cannot Replace (1R,3S)-THCCA-Asn in Platelet Aggregation Studies


While multiple direct thrombin inhibitors exist clinically and preclinically, including argatroban, bivalirudin, and dabigatran, (1R,3S)-THCCA-Asn exhibits a structurally and functionally distinct profile that precludes simple interchangeability. The compound demonstrates pathway-selective inhibition of platelet aggregation that is highly specific to thrombin-induced activation, while displaying minimal to no effect on adenosine diphosphate (ADP)- or arachidonic acid (AA)-induced aggregation pathways [1]. This in vitro selectivity profile differs markedly from that of clinical direct thrombin inhibitors such as argatroban, which is known to affect multiple aggregation pathways at therapeutic concentrations, and is not a property inherent to the (1R,3S)-THCCA scaffold itself but rather a result of the specific asparagine conjugation [1]. Furthermore, the exceptional in vivo potency observed in rodent models—with significant anti-thrombotic effects persisting at doses as low as 0.01 nmol/kg—represents a quantitative performance metric that distinguishes this compound from other preclinical THCCA-amino acid conjugates, which required higher doses for comparable efficacy [1].

Quantitative Differentiation Evidence for (1R,3S)-THCCA-Asn Versus Comparators


Direct Head-to-Head In Vitro Potency Comparison Among 16 THCCA-Amino Acid Derivatives

In a head-to-head in vitro evaluation of 16 (1R,3S)-THCCA-amino acid derivatives tested under identical assay conditions for inhibition of thrombin-induced platelet aggregation, (1R,3S)-THCCA-Asn (designated compound 4j) exhibited the lowest IC50 value at 0.07 μM, representing the most potent anti-platelet aggregation activity within the entire derivative panel [1].

Thrombin inhibition Platelet aggregation Anti-thrombotic screening

Pathway-Specific Selectivity Profile of (1R,3S)-THCCA-Asn Versus Alternative Aggregation Agonists

(1R,3S)-THCCA-Asn demonstrates pronounced selectivity for thrombin-induced platelet aggregation over ADP- and AA-mediated pathways. At a concentration of 100 μM, the compound failed to inhibit ADP- or AA-induced aggregation to any meaningful extent (inhibition <20% for ADP and <10% for AA), while exhibiting potent inhibition of thrombin-induced aggregation with an IC50 of 0.07-0.14 μM [1].

Selectivity profiling Platelet aggregation pathways Thrombin specificity

In Vivo Anti-Thrombotic Efficacy at Ultra-Low Nanomolar Doses

In a rat thrombosis model, (1R,3S)-THCCA-Asn (4j) demonstrated effective prevention of thrombus formation at an oral dose of 1 nmol/kg, and notably, maintained significant anti-thrombotic activity even at 0.01 nmol/kg—the lowest dose evaluated across the derivative panel [1]. This ultra-low dose efficacy was unique to the Asn derivative among the tested compounds.

In vivo thrombosis model Dose-response Anti-thrombotic efficacy

Favorable In Vitro Cytotoxicity Profile Versus Therapeutic Concentration Window

In vitro cytotoxicity evaluation across three mammalian cell lines—human liver (L02), colon mucosa (NCM460), and human dermal fibroblasts (NHDF)—revealed that (1R,3S)-THCCA-Asn exhibits IC50 values for cell viability exceeding 125 μM across all tested cell types [1].

Cytotoxicity Safety margin Cell viability

Optimal Research Applications for (1R,3S)-THCCA-Asn Based on Quantitative Evidence


Thrombin-Specific Signaling Pathway Dissection in Platelet Biology

Researchers investigating thrombin-mediated platelet activation pathways will benefit from the pronounced selectivity profile of (1R,3S)-THCCA-Asn. With minimal interference (<20% inhibition at 100 μM) against ADP- and AA-triggered aggregation pathways, this compound enables clean interrogation of protease-activated receptor (PAR)-dependent signaling without the confounding background suppression of alternative activation routes that is observed with less selective thrombin inhibitors [1]. The 0.07-0.14 μM IC50 against thrombin-induced aggregation provides a well-defined effective concentration range for experimental dose selection [1].

Ultra-Low Dose In Vivo Thrombosis Model Studies in Rodents

For in vivo thrombosis research requiring minimal compound consumption or studies where dose-sparing is critical, (1R,3S)-THCCA-Asn offers validated anti-thrombotic efficacy at doses as low as 0.01 nmol/kg via oral administration [1]. This 100-fold dose advantage over related THCCA-amino acid derivatives translates to significantly reduced material requirements for chronic dosing studies and enables experimental designs that would be impractical with compounds requiring higher nanomolar or micromolar dosing [1]. The compound has been specifically validated in male SD rat thrombosis models for this application [1].

Extended Duration In Vitro Platelet Function Assays Requiring Low Cytotoxicity

Investigators conducting prolonged platelet aggregation or adhesion assays (e.g., 48-hour incubation studies) will find (1R,3S)-THCCA-Asn advantageous due to its demonstrated low cytotoxicity profile. With IC50 values for cell viability exceeding 125 μM across liver, colon mucosa, and dermal fibroblast cell lines—representing a >890-fold window above the anti-thrombotic IC50—the compound supports extended incubation protocols without introducing cell viability artifacts that could compromise data interpretation [1]. This property is particularly relevant for flow chamber assays and microfluidic thrombosis models requiring sustained compound exposure [1].

Structure-Activity Relationship (SAR) Studies Centered on THCCA Scaffold Amino Acid Conjugation

(1R,3S)-THCCA-Asn serves as the benchmark reference compound for SAR investigations exploring amino acid modifications at the 3-carboxyl position of the (1R,3S)-THCCA scaffold. As the derivative with the highest computational DockScore and most potent in vitro/in vivo activity among the 16-amino acid panel reported by Zhang et al. (2022), this compound provides a validated positive control and potency reference standard against which novel conjugates can be quantitatively compared [1]. The availability of comprehensive comparative data—including IC50 values for all 16 derivatives across multiple assays—establishes a robust baseline for assessing the impact of alternative amino acid substitutions on thrombin inhibition potency and selectivity [1].

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